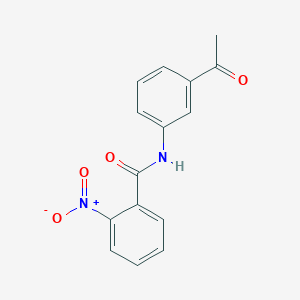

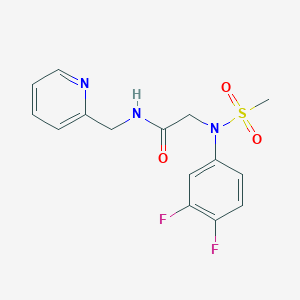

N-(3-acetylphenyl)-2-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N-(3-acetylphenyl)-2-nitrobenzamide often involves the stepwise nucleophilic substitution of nitro groups in polynitroaromatic compounds, followed by cyclization processes. For example, a methodology for synthesizing nitro-free disubstituted 3-aminobenzothiophenes, which are structurally related to N-(3-acetylphenyl)-2-nitrobenzamide, has been developed. This process uses available trinitrobenzamide as a starting point, highlighting the versatility and complexity of synthetic routes in this chemical domain (Gakh et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(3-acetylphenyl)-2-nitrobenzamide, such as N-phenyl-2-nitrobenzamide, has been analyzed through X-ray crystallography, revealing a highly ordered arrangement stabilized by strong hydrogen bonds. These studies provide insight into the molecular dimensions and the spatial orientation of functional groups, which are crucial for understanding the chemical behavior of these compounds (Jackson et al., 2002).

Chemical Reactions and Properties

N-(3-acetylphenyl)-2-nitrobenzamide and its derivatives participate in various chemical reactions, including cyclization to form triazoles, indicating the reactivity of the nitro and acetyl groups under certain conditions (Lozinskii et al., 1977). These reactions are fundamental for synthesizing more complex molecules and understanding the compound's chemical properties.

Physical Properties Analysis

The physical properties, such as crystalline structure and hydrogen bonding patterns, are critical for understanding the stability and reactivity of compounds like N-(3-acetylphenyl)-2-nitrobenzamide. Studies on isomeric nitrobenzamides have shown diverse three-dimensional framework structures, which are influenced by different substituents and their positions on the benzene ring. These structural variations significantly impact the compound's physical characteristics and its potential applications (Wardell et al., 2006).

Chemical Properties Analysis

The chemical properties of N-(3-acetylphenyl)-2-nitrobenzamide derivatives, such as reactivity towards nucleophiles, electrophiles, and their behavior in condensation reactions, have been extensively studied. These properties are pivotal for synthesizing related compounds and understanding their potential as intermediates in organic synthesis. For example, the base-catalyzed condensation reactions of related nitrobenzamide compounds demonstrate the influence of electronic and steric factors on their reactivity (Yamaguchi, 1976).

Applications De Recherche Scientifique

Antibacterial Activity

Research on the synthesis and characterization of metal complexes with various nitrobenzamide derivatives, including structures similar to N-(3-acetylphenyl)-2-nitrobenzamide, has shown that these complexes exhibit significant antibacterial efficacy. For instance, metal complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide demonstrated greater antibacterial activity than their ligand counterparts, indicating the potential for these compounds in developing new antibacterial agents (Saeed, Rashid, Ali, & Hussain, 2010).

Materials Science and Polymer Chemistry

In the realm of materials science, the o-nitrobenzyl group, a chemical moiety related to nitrobenzamide structures, has been extensively utilized in the development of photodegradable polymers. These polymers can alter their properties upon exposure to light, offering innovative applications in various fields, including biomedical engineering and environmental science (Zhao, Sterner, Coughlin, & Théato, 2012).

Molecular Electronics

The incorporation of nitroamine redox centers, similar to the functional groups in N-(3-acetylphenyl)-2-nitrobenzamide, into molecular electronic devices has demonstrated remarkable properties. A study utilizing a molecule with a nitroamine redox center showed negative differential resistance and an on-off peak-to-valley ratio exceeding 1000:1, highlighting the potential of such compounds in the fabrication of molecular electronic devices (Chen, Reed, Rawlett, & Tour, 1999).

Anticancer Research

Although the specific compound N-(3-acetylphenyl)-2-nitrobenzamide was not directly linked to anticancer research in the sources reviewed, related nitrobenzamide compounds have been explored for their anticancer properties. For example, dinitrobenzamide mustards, a class of nitro-aromatic anticancer prodrugs, undergo bioactivation by tumor reductases to form cytotoxic agents that can cross-link DNA, demonstrating the potential for therapeutic applications in oncology (Helsby, Goldthorpe, Tang, Atwell, Smith, Wilson, & Tingle, 2008).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-(3-acetylphenyl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4/c1-10(18)11-5-4-6-12(9-11)16-15(19)13-7-2-3-8-14(13)17(20)21/h2-9H,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLQCJOGNTWKMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5579674.png)

![5-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5579677.png)

![benzyl [(3-cyano-6-ethyl-5-methyl-2-pyridinyl)thio]acetate](/img/structure/B5579683.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5579685.png)

![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methoxy-4-methylbenzamide](/img/structure/B5579687.png)

![2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5579695.png)

![N-[(6-chloro-3-pyridinyl)methyl]-3-isobutyl-N-methyl-5-isoxazolecarboxamide](/img/structure/B5579721.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5579725.png)

![N,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5579741.png)

![2-(ethylthio)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B5579768.png)